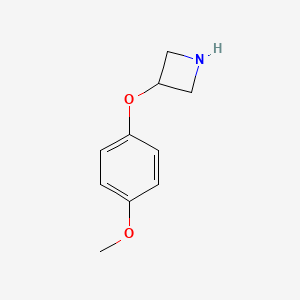

3-(4-Methoxyphenoxy)azetidine

Description

BenchChem offers high-quality 3-(4-Methoxyphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAURHKCYODXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604059 | |

| Record name | 3-(4-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-70-3 | |

| Record name | 3-(4-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Alchemist's Guide to Novel Azetidine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

To the discerning researcher in drug development, the relentless pursuit of novel chemical matter with enhanced pharmacological properties is a familiar narrative. For decades, the saturated heterocycle landscape has been dominated by five- and six-membered rings. However, the four-membered azetidine ring has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of three-dimensionality, metabolic stability, and ability to serve as a constrained bioisostere for larger, more flexible moieties has led to its incorporation into a growing number of approved drugs.[1] This guide is crafted for the researchers, scientists, and drug development professionals who seek to harness the power of this remarkable scaffold. We will delve into the core principles of azetidine synthesis, moving beyond mere procedural descriptions to illuminate the underlying logic that governs successful execution.

The Strategic Imperative: Why Azetidines?

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, renders them more stable and easier to handle than their three-membered aziridine cousins, yet reactive enough to participate in a diverse array of chemical transformations.[3][4] This "Goldilocks" reactivity profile, coupled with the rigid, non-planar geometry of the ring, allows for the precise positioning of substituents in three-dimensional space. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate key pharmacokinetic properties, such as aqueous solubility and metabolic stability, by disrupting aromatic ring metabolism and introducing polarity.[1]

Core Synthetic Strategies: A Compass for Navigating Azetidine Synthesis

The construction of the strained azetidine ring has historically been a synthetic challenge. However, a plethora of innovative methodologies have been developed in recent years, providing chemists with a versatile toolkit. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and scalability.

Intramolecular Cyclization: The Workhorse Approach

The most common and direct route to the azetidine core involves the intramolecular cyclization of a γ-amino alcohol or a related precursor bearing a leaving group at the γ-position.

Mechanism & Rationale: This method relies on an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces a leaving group on the γ-carbon. The success of this reaction is highly dependent on the choice of activating group for the hydroxyl moiety and the protecting group on the nitrogen.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol details the synthesis of a versatile building block, N-Boc-3-hydroxyazetidine, via the cyclization of an epichlorohydrin-derived amino alcohol.

Experimental Workflow:

Caption: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.

Step-by-Step Methodology:

-

Ring-opening of Epichlorohydrin: To a solution of benzylamine (1.0 equiv.) in methanol at 0 °C, add epichlorohydrin (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Intramolecular Cyclization: Concentrate the reaction mixture under reduced pressure. Dissolve the crude 1-(benzylamino)-3-chloropropan-2-ol in an aqueous solution of sodium hydroxide (2.0 equiv.) and heat at 80 °C for 4 hours.

-

Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-benzylazetidin-3-ol can be purified by column chromatography on silica gel.

-

Debenzylation and Boc-protection: Dissolve the purified 1-benzylazetidin-3-ol in methanol and add di-tert-butyl dicarbonate (1.2 equiv.) followed by a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture at 50 psi for 12 hours.

-

Final Purification: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-Boc-3-hydroxyazetidine.

[2+2] Cycloadditions: Forging the Ring with Light

The aza Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a powerful and atom-economical route to functionalized azetidines.[3][5][6] Recent advances in photoredox catalysis have significantly expanded the scope and practicality of this transformation.[3]

Mechanism & Rationale: This reaction proceeds through the photoexcitation of an imine to its triplet state, which then undergoes a stepwise cycloaddition with an alkene. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic properties of the reactants and the stability of the diradical intermediates. A key challenge is to prevent the rapid E/Z isomerization of the excited imine, which can be a competing deactivation pathway.[6][7]

Illustrative Reaction Scheme:

Caption: Generalized aza Paterno-Büchi reaction.

Ring Contraction and Expansion Strategies

Less conventional but highly effective, ring contraction of larger heterocycles (e.g., pyrrolidines) or ring expansion of smaller ones (e.g., aziridines) can provide access to unique azetidine scaffolds.

Mechanism & Rationale: These methods often involve the formation of a reactive intermediate that undergoes a rearrangement to form the four-membered ring. For instance, the thermal isomerization of certain aziridines can lead to the formation of 3-bromoazetidine-3-carboxylic acid derivatives.[5]

Navigating the Synthetic Landscape: Key Challenges and Troubleshooting

The synthesis of azetidines is not without its pitfalls. The inherent ring strain can make ring closure challenging and can also render the product susceptible to ring-opening.

| Challenge | Common Cause(s) | Troubleshooting Strategies |

| Low yield in intramolecular cyclization | Inefficient activation of the leaving group; competing intermolecular reactions; steric hindrance. | Screen different activating agents (e.g., MsCl, TsCl, SOCl₂); use high dilution conditions to favor intramolecular reaction; consider alternative synthetic routes for highly substituted targets. |

| Side reactions in Paterno-Büchi reaction | E/Z isomerization of the excited imine; ene reactions. | Use cyclic imines to prevent isomerization; carefully select the photosensitizer and reaction conditions to favor the desired cycloaddition pathway.[5] |

| Purification difficulties | Polarity of the azetidine nitrogen; separation of diastereomers. | Use a modified mobile phase for column chromatography (e.g., addition of a small amount of triethylamine or ammonia to suppress tailing); consider derivatization to aid separation, followed by deprotection. |

Characterization of Novel Azetidine Derivatives: A Spectroscopic Toolkit

Unambiguous characterization is paramount in the synthesis of novel compounds. A combination of spectroscopic techniques is essential to confirm the structure and purity of azetidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.

-

¹³C NMR: The carbon atoms of the azetidine ring resonate at characteristic chemical shifts, which can be predicted and compared to literature values.

-

2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning the proton and carbon signals, especially for complex substitution patterns.

Infrared (IR) Spectroscopy

The C-N stretching vibration in azetidines typically appears in the region of 1200-1020 cm⁻¹. The N-H stretching of unsubstituted or monosubstituted azetidines is observed around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized azetidine derivatives, further confirming their identity.

Emerging Frontiers in Azetidine Synthesis

The field of azetidine synthesis is continually evolving, with new and innovative methods emerging at a rapid pace.

-

Flow Chemistry: The use of continuous flow reactors is gaining traction for the synthesis of azetidines, offering advantages in terms of safety, scalability, and reaction control.

-

Biocatalysis: Enzymatic approaches are being explored for the enantioselective synthesis of chiral azetidine building blocks, providing a green and highly selective alternative to traditional chemical methods.[1][8]

-

Strain-Release Functionalization: The inherent ring strain of highly functionalized azabicycles, such as 1-azabicyclo[1.1.0]butane (ABB), is being harnessed to drive the synthesis of complex azetidine derivatives.[9]

Safety Considerations

Many of the reagents used in azetidine synthesis are hazardous and require careful handling. For example, reagents like epichlorohydrin are toxic and carcinogenic. Highly strained precursors such as 1-azabicyclo[1.1.0]butane should be handled with extreme caution due to their potential for explosive decomposition. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.

Conclusion: The Future is Four-Membered

The azetidine scaffold has firmly established itself as a valuable component of the medicinal chemist's toolbox. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. This guide has provided a comprehensive overview of the core principles and practical considerations for the synthesis of novel azetidine derivatives. By understanding the "why" behind the "how," researchers can confidently navigate the synthetic landscape and unlock the full potential of this fascinating heterocyclic system.

References

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

-

Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553–7561. [Link]

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48155–48184. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 27, 2026, from [Link]

- Singh, G. S., & Mmatli, E. E. (2011).

-

Kirichok, A. A., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

-

Ombito, J. O., et al. (2024). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

-

Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

-

Mykhailiuk, P. K. (2017). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 56(39), 11952–11956. [Link]

-

Contento, M., et al. (2013). Passerini Reactions on Biocatalytically Derived Chiral Azetidines. Molecules, 18(9), 11033–11043. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Passerini Reactions on Biocatalytically Derived Chiral Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidine synthesis [organic-chemistry.org]

Biological activity of 3-(4-Methoxyphenoxy)azetidine analogs

An In-Depth Technical Guide on the Biological Activity of 3-(4-Methoxyphenoxy)azetidine Analogs and Related Scaffolds as Central Nervous System Agents

Authored by: A Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Executive Summary: The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its unique conformational constraints and favorable physicochemical properties that are particularly advantageous for central nervous system (CNS) targets.[1][2][3][4][5] This guide delves into the biological activity of 3-phenoxyazetidine analogs, with a particular focus on the potential contributions of substituents such as the 4-methoxy group. While direct, extensive research on 3-(4-methoxyphenoxy)azetidine analogs is nascent, this document synthesizes findings from closely related structures to provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising class of compounds. The primary biological targets for these analogs appear to be monoamine transporters, suggesting their potential in the treatment of various neurological and psychiatric disorders.

The Azetidine Scaffold: A Rising Star in CNS Drug Discovery

The four-membered azetidine ring, once considered a synthetic curiosity, is now a highly sought-after component in the design of novel therapeutics.[1][3][4] Its inherent ring strain and non-planar geometry impart a degree of conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1][3] Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for oral bioavailability and blood-brain barrier penetration.[2][5] Several approved drugs incorporate the azetidine motif, underscoring its value in creating metabolically stable and effective medicines.[4]

Synthetic Strategies for 3-Phenoxyazetidine Analogs

The synthesis of the 3-phenoxyazetidine core typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a substituted phenol. A common precursor is N-Boc-3-hydroxyazetidine, which can be activated for substitution.

Illustrative Synthetic Pathway: Mitsunobu Reaction

A widely employed and efficient method for coupling phenols to the azetidine ring is the Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry at the carbon center.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

This guide provides an in-depth analysis of 3-(4-methoxyphenoxy)azetidine, a key heterocyclic scaffold. It covers its unique chemical identifiers, including the InChIKey, and explores the structural and synthetic landscape of related azetidine derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of strained four-membered rings in novel therapeutic design.

Introduction: The Azetidine Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as vital structural motifs in contemporary drug discovery.[1] Their significance stems from a unique combination of physicochemical properties conferred by their strained ring system. With a ring strain energy of approximately 25.2 kcal/mol, azetidines occupy a reactive yet stable middle ground between the highly strained aziridines and the flexible five-membered pyrrolidines.

This inherent strain and conformational rigidity offer several advantages for drug design:

-

Improved Physicochemical Properties: The incorporation of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common saturated heterocycles.

-

Three-Dimensionality: As the pharmaceutical industry increasingly values sp³-rich, three-dimensional structures to explore new chemical space, the rigid, non-planar nature of the azetidine scaffold makes it a highly attractive design element.

-

Versatile Bioisosteres: Azetidines can serve as effective bioisosteres for other cyclic and acyclic moieties, providing unique exit vectors for substituent placement and enabling fine-tuning of receptor interactions.

These favorable characteristics have led to the inclusion of azetidine cores in several FDA-approved drugs, underscoring their real-world therapeutic success and validating their status as a "privileged" scaffold in modern medicinal chemistry.

Core Compound: 3-(4-Methoxyphenoxy)azetidine

3-(4-Methoxyphenoxy)azetidine represents a quintessential example of a substituted azetidine, combining the core heterocyclic ring with an electronically defined aromatic system via an ether linkage. This structure is of significant interest as a building block for creating more complex molecules targeted at a range of biological endpoints.

Chemical Identifiers:

-

IUPAC Name: 3-(4-methoxyphenoxy)azetidine

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

-

SMILES: COC1=CC=C(OC2CNC2)C=C1

-

InChI: InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3

-

InChIKey: FBOZGLVRZJNLSL-UHFFFAOYSA-N

Comparative Analysis of Related Structures

The properties of the 3-phenoxyazetidine core can be systematically modulated by altering the substituents on the phenyl ring. This allows for a nuanced exploration of structure-activity relationships (SAR). The table below compares the core compound with several key analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| 3-(4-Methoxyphenoxy)azetidine | C₁₀H₁₃NO₂ | 179.22 | FBOZGLVRZJNLSL-UHFFFAOYSA-N |

| 3-(3-Methoxyphenoxy)azetidine | C₁₀H₁₃NO₂ | 179.22 | QRHBRUDGTZWRJB-UHFFFAOYSA-N[2] |

| 3-(4-Fluorophenoxy)azetidine | C₉H₁₀FNO | 167.18 | ZDIPYYPSOHMOMO-UHFFFAOYSA-N[3] |

| 3-(4-Methylphenoxy)azetidine | C₁₀H₁₃NO | 163.22 | IKXZLYWIOATIPO-UHFFFAOYSA-N[4] |

| 3-(4-Nitrophenoxy)azetidine | C₉H₁₀N₂O₃ | 194.19 | DPNOWKDVXBTCMX-UHFFFAOYSA-N[1] |

This comparative data highlights how simple electronic and steric modifications to the phenoxy moiety can influence molecular properties, providing a rational basis for analog design in drug discovery programs.

Synthetic Methodology: Formation of the 3-Aryloxy Ether Linkage

A robust and widely applicable method for the synthesis of 3-phenoxyazetidine derivatives is the Mitsunobu reaction .[5] This reaction facilitates the coupling of a secondary alcohol, such as N-protected azetidin-3-ol, with a phenolic nucleophile under mild conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[5][6] The choice of an N-protecting group (e.g., Boc, Cbz) is critical to prevent side reactions involving the azetidine nitrogen.

Experimental Protocol: Synthesis of N-Boc-3-(4-methoxyphenoxy)azetidine

This protocol describes a representative synthesis via the Mitsunobu reaction.

Materials and Reagents:

-

N-Boc-azetidin-3-ol

-

4-Methoxyphenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-azetidin-3-ol (1.0 eq.), 4-methoxyphenol (1.1 eq.), and triphenylphosphine (1.5 eq.).

-

Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts. The reaction mixture will typically turn from colorless to a yellow or orange hue.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The formation of solid triphenylphosphine oxide is often an indicator of reaction progress.[7]

-

Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer successively with saturated aqueous NaHCO₃ solution (to remove unreacted phenol) and brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-Boc-3-(4-methoxyphenoxy)azetidine.

-

Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, 3-(4-methoxyphenoxy)azetidine, as its corresponding salt.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of the 3-phenoxyazetidine core using the Mitsunobu protocol.

Caption: Synthetic workflow for 3-(4-methoxyphenoxy)azetidine.

Conclusion

3-(4-Methoxyphenoxy)azetidine and its structurally related analogs are valuable building blocks in the field of drug discovery. The inherent advantages of the azetidine core, combined with well-established synthetic routes like the Mitsunobu reaction, provide medicinal chemists with a powerful toolkit for developing novel therapeutics. A thorough understanding of their chemical identifiers, comparative properties, and synthesis is essential for leveraging these scaffolds to their full potential in the design of next-generation pharmaceuticals.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

-

Reisman, S. E. Mitsunobu Reaction - Master Organic Chemistry. Retrieved from [Link]

-

Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4963. Available at: [Link]

-

Krasavin, M. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 87(21), 14338-14350. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 43810512, 3-((4-Methoxyphenyl)methyl)azetidine hydrochloride. Retrieved from [Link]

-

Ahmad, S., et al. (2022). Efficient synthesis of 1,3-naphtoxazine derivatives using reusable magnetic catalyst (GO-Fe3O4–Ti(IV)): anticonvulsant evaluation and computational studies. Journal of Nanobiotechnology, 20(1), 274. Available at: [Link]

-

Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

-

PubChemLite. Data for 3-(4-methylphenoxy)azetidine hydrochloride. Retrieved from [Link]

-

PubChemLite. Data for 3-(3-methoxyphenoxy)azetidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21428730, 3-(4-Fluorophenoxy)azetidine. Retrieved from [Link]

-

PubChemLite. Data for Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-(4-nitrophenoxy)azetidine hydrochloride (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 3-(3-methoxyphenoxy)azetidine hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(4-methylphenoxy)azetidine hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to 3-Substituted Azetidines in Medicinal Chemistry

Foreword: The Rise of a Strained Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is a central theme. Among the various scaffolds available to the drug hunter, saturated heterocycles have long been prized for their ability to confer three-dimensionality, improve solubility, and provide vectors for interacting with biological targets. For many years, five- and six-membered rings like pyrrolidines and piperidines have been the workhorses of drug design. However, the four-membered azetidine ring, once considered a more esoteric choice, has forcefully emerged as a "privileged" motif in modern drug discovery.[1][2] Its growing prevalence in FDA-approved drugs and clinical candidates is a testament to its unique ability to solve complex drug design challenges.[3]

This guide provides an in-depth exploration of 3-substituted azetidines, moving beyond a simple overview to offer a technical and practical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental properties that make this scaffold so attractive, dissect key synthetic strategies for its assembly, and illustrate its transformative impact on molecular properties through the lens of bioisosterism and real-world case studies. The focus, throughout, will be on the "why"—the causal relationships between the azetidine's unique structure and its powerful applications in medicinal chemistry.

Part 1: The Strategic Value of the 3-Azetidine Core

The utility of the azetidine ring stems from a unique combination of steric and electronic properties conferred by its strained four-membered structure.

Physicochemical and Conformational Profile

The azetidine ring has a ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine (27.7 kcal/mol) and the stable pyrrolidine (5.4 kcal/mol).[1] This moderate strain makes the ring stable enough for facile handling and incorporation into complex molecules, yet it imparts distinct properties.[1][2]

-

Increased Solubility: The nitrogen atom in the azetidine ring is a good hydrogen bond acceptor. The ring's conformation, which is more "puckered" than larger rings, can disrupt crystal packing and lead to lower melting points and improved aqueous solubility—a critical parameter for oral bioavailability.

-

Reduced Lipophilicity: Compared to larger carbocyclic or heterocyclic rings like cyclopentyl or piperidinyl groups, the smaller azetidine ring generally leads to a lower contribution to the molecule's overall lipophilicity (LogP). This is a key advantage in modern drug design, where minimizing "lipophilic burden" is often a priority to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: The C-H bonds on the azetidine ring are often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in less-strained systems. This can lead to a longer half-life and improved pharmacokinetic profile.[3]

-

Conformational Rigidity: The strained nature of the azetidine ring significantly restricts the number of accessible conformations.[4] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[5] The substituents at the 3-position are projected in well-defined vectors, which is highly advantageous for probing interactions with a protein binding pocket.

The 3-Substituted Azetidine as a Design Element

While the azetidine ring itself offers benefits, the ability to install substituents at the 3-position unlocks its full potential as a versatile design element. This substitution pattern allows medicinal chemists to:

-

Project a vector into solvent or a binding pocket: The 3-position provides a well-defined exit vector for attaching pharmacophoric groups.

-

Serve as a non-planar bioisostere: 3-substituted azetidines can act as three-dimensional replacements for planar groups like phenyl rings or more common saturated rings like piperidines.[6]

-

Modulate basicity: The nature of the substituent at the 3-position can subtly influence the pKa of the azetidine nitrogen, allowing for fine-tuning of this property.

Part 2: Key Synthetic Strategies for Accessing 3-Substituted Azetidines

The increased interest in azetidines has driven the development of numerous innovative synthetic methods.[2] While classical methods involving the intramolecular cyclization of 1,3-amino alcohols or related precursors are still relevant, modern approaches offer greater efficiency, modularity, and functional group tolerance.[7][8]

Intramolecular Cyclization of Propanolamine Derivatives

One of the most fundamental approaches involves the cyclization of a 3-aminopropanol derivative. The key is the activation of the hydroxyl group to create a good leaving group, which is then displaced by the amine.

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Causality: This method is reliable but often requires protection of the amine and can be limited by the availability of the starting 1,3-propanediol. The choice of activating group (e.g., mesylate vs. tosylate) and base is critical for achieving high yields and minimizing side reactions.

Strain-Release Synthesis from Azabicyclo[1.1.0]butanes (ABBs)

A highly innovative and modular approach involves the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). The significant ring strain in ABBs can be harnessed to drive reactions that form functionalized azetidines.[7]

Caption: Modular synthesis of 3,3-disubstituted azetidines from ABBs.

Causality: This method, pioneered by Aggarwal and Baran, is powerful because it allows for the introduction of two different substituents at the 3-position in a modular fashion.[7] The cleavage of the central C-N bond is driven by the release of ring strain, making the reaction highly efficient. The resulting boronic ester is a versatile handle for further functionalization via Suzuki coupling and other transformations.

Detailed Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents

This protocol is adapted from the work of Wang and Zhang, which provides a practical and modular route to 3,3-disubstituted azetidines.[7][9]

Objective: To synthesize a 3-aryl, 3-methyl azetidine derivative from a readily prepared azetidinyl trichloroacetimidate.

Step 1: Preparation of the Azetidinylation Reagent (Azetidinyl Trichloroacetimidate)

-

To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add trichloroacetonitrile (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc-3-methylazetidin-3-yl trichloroacetimidate.

Step 2: Scandium-Catalyzed Substitution with an Arene Nucleophile

-

To an oven-dried flask containing 4Å molecular sieves (100 mg per mmol of substrate), add the azetidinylation reagent from Step 1 (1.0 equiv) and the arene nucleophile (e.g., anisole, 2.0 equiv) in anhydrous DCM (0.1 M).

-

Add scandium(III) triflate (Sc(OTf)₃, 10 mol %) to the mixture.

-

Stir the reaction at 35 °C for 12 hours. Monitor progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with DCM.

-

Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the desired N-Boc-3-(4-methoxyphenyl)-3-methylazetidine.

Self-Validation: The success of this protocol relies on the anhydrous conditions and the purity of the trichloroacetimidate reagent. The reaction progress should be monitored to avoid decomposition. The final product can be validated by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Part 3: The 3-Substituted Azetidine as a Bioisosteric Tool

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5] 3-Substituted azetidines have emerged as powerful and versatile bioisosteres for a variety of common structural motifs.[6]

Azetidines as Saturated Ring Bioisosteres

A common application is the replacement of larger saturated rings like piperidine or pyrrolidine.

| Property | Piperidine/Pyrrolidine Analog | 3-Azetidine Analog | Rationale for Improvement |

| Lipophilicity (cLogP) | Higher | Lower | Fewer carbon atoms. |

| Aqueous Solubility | Lower | Higher | Less lipophilic, potentially disrupts crystal packing. |

| Metabolic Stability | Often susceptible to N-dealkylation or ring oxidation | Often Improved | Different ring strain and electronics can alter metabolic fate.[3] |

| Conformational Flexibility | Higher | Lower (More Rigid) | Pre-organizes substituents, potentially increasing binding affinity.[5] |

Azetidines as Carbonyl and gem-Dimethyl Bioisosteres

The 3,3-disubstituted azetidine motif can serve as a non-planar, more soluble replacement for a gem-dimethyl group, which is often incorporated to block metabolic oxidation (the "Thorpe-Ingold effect"). Similarly, it can act as a bioisostere for a ketone, replacing the polar carbonyl with a three-dimensional scaffold that can still engage in key interactions.[6]

Caption: Decision workflow for using azetidines as bioisosteres.

Part 4: Case Studies in FDA-Approved Drugs

The theoretical advantages of the 3-substituted azetidine scaffold are borne out in numerous success stories.

Baricitinib (Olumiant®)

Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. Its structure features a central pyrazolo[3,4-d]pyrimidine core. A key feature is the N-(ethylsulfonyl)azetidin-3-yl group.

-

Strategic Role: The 3-aminoazetidine moiety was introduced to interact with a key aspartic acid residue in the JAK active site. The azetidine ring serves to position the ethylsulfonyl group optimally for this interaction while maintaining favorable physicochemical properties. The sulfonamide on the azetidine nitrogen is not basic, avoiding potential off-target effects associated with basic amines.

Cobimetinib (Cotellic®)

Cobimetinib is a selective inhibitor of MEK1, a kinase in the RAS/RAF/MEK/ERK signaling pathway, used in the treatment of melanoma. The molecule contains a 1-(piperidin-4-yl)azetidin-3-yl group.

-

Strategic Role: In this case, the 3-hydroxyazetidine serves as a linker element. Its primary role is to provide a rigid, three-dimensional connection between the piperidine ring and the core of the molecule. This precise positioning was crucial for achieving high potency. The azetidine's properties also contribute to the overall drug-like nature of the compound, including good solubility and metabolic stability.[3]

Azelnidipine (Calblock®)

Azelnidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent.[4] It features a 1-benzhydrylazetidin-3-yl ester.

-

Strategic Role: The azetidine ring in azelnidipine was a strategic modification of earlier generation dihydropyridines. It serves as a conformationally restricted linker for the bulky benzhydryl group. This structural feature contributes to its long-lasting pharmacological effect and high vascular selectivity.[4]

Part 5: Future Directions and Outlook

The exploration of 3-substituted azetidines in medicinal chemistry is far from over. The development of novel synthetic methodologies, particularly those that are stereoselective and allow for late-stage functionalization, will continue to expand their accessibility and application.[3] We can anticipate seeing this versatile scaffold used in increasingly sophisticated ways:

-

As Chiral Building Blocks: Enantiomerically pure 3-substituted azetidines will be used to create more selective drugs that interact with chiral biological targets.

-

In Proteolysis Targeting Chimeras (PROTACs): The rigid nature of the azetidine ring makes it an excellent component for the linkers used in PROTACs, helping to control the distance and orientation between the two ends of the molecule.

-

In Peptide Mimetics: The 3-aminoazetidine (3-AAz) subunit is being explored as a turn-inducing element in cyclic peptides, improving their synthesis and proteolytic stability.[10]

The 3-substituted azetidine is a prime example of how a deeper understanding of structure, strain, and synthesis can elevate a simple chemical entity into a powerful tool for solving complex problems in drug discovery. Its proven track record and future potential ensure that this small, strained ring will continue to play a large role in the development of next-generation therapeutics.

References

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]

-

Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Zhang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 15(1), 19. [Link]

-

Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Chen, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(19), 8435-8446. [Link]

-

Chen, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(19), 8435-8446. [Link]

-

ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. [Link]

- Google Patents. (1972). US3668196A - 3-azetidinols.

-

ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

-

Gavai, A. V., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15845-15869. [Link]

-

Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. [Link]

-

Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

-

Gavai, A. V., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15845-15869. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines - Enamine [enamine.net]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

A Technical Guide to the Discovery and Synthesis of Novel GABA Uptake Inhibitors

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its synaptic concentration is meticulously regulated by a family of sodium- and chloride-dependent GABA transporters (GATs). The targeted inhibition of these transporters presents a powerful therapeutic strategy for potentiating GABAergic neurotransmission, with significant implications for treating neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.[1] This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core principles and state-of-the-art methodologies for the discovery and synthesis of novel GABA uptake inhibitors. We will explore the strategic considerations behind modern discovery pipelines—from target validation and high-throughput screening to structure-based design—and detail the synthetic chemistry required to bring these complex molecules to fruition. This whitepaper is designed not as a rigid template, but as an expert-led journey through the causal logic of GAT inhibitor development, grounded in field-proven insights and validated protocols.

The GABAergic Synapse and the Role of GABA Transporters

The precise control of GABA levels in the synaptic cleft is critical for maintaining the balance between neuronal excitation and inhibition.[2] This regulation is primarily achieved by four distinct GABA transporters, members of the Solute Carrier 6 (SLC6) family: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] These transporters are responsible for the reuptake of GABA from the extracellular space back into presynaptic neurons and surrounding glial cells, thus terminating the inhibitory signal.[4]

The distribution of these subtypes is distinct:

-

GAT1 (SLC6A1): The most prevalent subtype in the CNS, found predominantly on presynaptic neuronal terminals. It is the primary target for the majority of clinically investigated GABA uptake inhibitors, including the marketed anti-epileptic drug Tiagabine.[2]

-

GAT2 (SLC6A13): Expressed at low levels in the brain, primarily in the meninges, but more abundantly in peripheral tissues like the liver and kidneys.[5]

-

GAT3 (SLC6A11): Located almost exclusively on astrocytes, playing a crucial role in regulating ambient, extrasynaptic GABA levels and contributing to tonic inhibition.[3]

-

BGT1 (SLC6A12): Found on astrocytes and in the brain's periphery, its precise role in CNS GABAergic transmission is still under active investigation, though it has emerged as a potential target for seizure control.[6][7]

The therapeutic rationale for GAT inhibition is straightforward: by blocking GABA reuptake, the concentration and residence time of GABA in the synapse are increased, leading to enhanced activation of postsynaptic GABAA and GABAB receptors.[2] This amplified inhibitory signaling can restore balance in hyperexcitable neuronal circuits. The challenge, and the focus of modern research, lies in discovering and synthesizing inhibitors with desired potency, pharmacokinetic properties, and, crucially, subtype selectivity to achieve targeted therapeutic effects while minimizing off-target side effects.

Figure 1: The GABAergic synapse, highlighting the roles of neuronal GAT1 and astrocytic GAT3 in GABA reuptake.

Discovery of Novel GABA Uptake Inhibitors: A Multi-Pronged Approach

The identification of novel GAT inhibitors requires a systematic and integrated drug discovery cascade. This process begins with high-throughput screening to identify initial "hits" and progresses through computational modeling and medicinal chemistry to refine these hits into potent and selective "leads."

Hit Identification: High-Throughput and In Silico Screening

The initial discovery phase aims to screen large chemical libraries to find starting points for drug development.

The gold standard for functionally assessing GAT inhibition is the [³H]GABA uptake assay. This method directly measures the ability of a compound to block the transport of radiolabeled GABA into cells or isolated nerve terminals.

Experimental Protocol: [³H]GABA Uptake Assay in HEK293 Cells

This protocol describes a typical assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing a specific human GAT subtype (e.g., hGAT1).

-

Cell Culture: Maintain HEK293 cells expressing the target GAT subtype in appropriate growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic like G418).

-

Plating: Seed cells into 96-well microplates at a density that achieves ~90% confluency on the day of the assay. Incubate for 24-48 hours.

-

Preparation: On the assay day, aspirate the growth medium. Wash the cell monolayer twice with 100 µL of pre-warmed Krebs-Ringers-HEPES (KRH) buffer (pH 7.4).

-

Pre-incubation: Add 50 µL of KRH buffer containing the test compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a known potent inhibitor, e.g., 1 mM nipecotic acid). Incubate for 15-20 minutes at room temperature.

-

Initiation of Uptake: Add 50 µL of KRH buffer containing a mixture of [³H]GABA and unlabeled GABA (final concentration typically near the Km of the transporter, e.g., 1-5 µM) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short, defined period within the linear range of uptake (e.g., 10-20 minutes) at room temperature.

-

Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with 150 µL of ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of a scintillation cocktail or a suitable lysis buffer (e.g., 0.1 M NaOH) to each well.

-

Quantification: Seal the plate and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

When a high-resolution 3D structure of the target protein is available, or can be reliably modeled, SBVS becomes a powerful tool. Since experimental structures of all human GAT subtypes are not yet available, homology modeling is a critical first step.[8]

Workflow Protocol: Virtual Screening for GAT Inhibitors

-

Target Preparation (Homology Modeling):

-

Template Selection: Identify the best available experimental structure to use as a template. The cryo-EM structure of human GAT1 (hGAT1) or related SLC6 family members like the dopamine transporter (DAT) or serotonin transporter (SERT) are common choices.[9] Use tools like BLAST to find templates with the highest sequence identity, particularly in the transmembrane domains.

-

Sequence Alignment: Perform a careful sequence alignment of the target (e.g., hGAT3) and the template (e.g., hGAT1). This step is crucial for correctly placing residues in the 3D model.

-

Model Building: Use software like MODELLER, SWISS-MODEL, or I-TASSER to generate the 3D homology model based on the alignment and template structure.[10]

-

Model Refinement and Validation: Refine the initial model using energy minimization to resolve steric clashes. Validate the model's quality using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

-

-

Library Preparation:

-

Acquire large, diverse libraries of 3D compound structures (e.g., ZINC, Enamine REAL).

-

Prepare the library for docking by generating realistic 3D conformers and assigning correct protonation states and charges using tools like LigPrep (Schrödinger) or Open Babel.

-

-

Molecular Docking:

-

Define the binding site on the GAT model. This is typically the central substrate-binding site (S1 site) located halfway through the membrane.

-

Use docking software (e.g., Glide, AutoDock Vina, GOLD) to place each ligand from the library into the defined binding site and score its putative binding affinity.[11]

-

-

Hit Selection and Filtering:

-

Rank the compounds based on their docking scores.

-

Apply post-docking filters based on physicochemical properties (e.g., Lipinski's Rule of Five), predicted ADME properties, and visual inspection of the binding poses to remove compounds with poor interactions or undesirable chemical features.

-

The top-ranked 1-5% of compounds are selected for experimental validation in functional assays.

-

Caption: A typical drug discovery workflow for novel GAT inhibitors.

Lead Optimization: From Hit to Candidate

Once initial hits are validated, the process of lead optimization begins. This iterative cycle, driven by medicinal chemistry, aims to improve the potency, selectivity, and drug-like properties of the initial compounds.

A key strategy is the development of a Structure-Activity Relationship (SAR) . By systematically modifying the chemical structure of a hit compound and measuring the effect on its activity, chemists can deduce which parts of the molecule are essential for binding and which can be altered to improve other properties. For GAT inhibitors, this often involves modifying two key regions:

-

The Amino Acid Core: The scaffold that mimics GABA, such as nipecotic acid or guvacine, is often retained as it is crucial for recognition by the transporter's substrate binding site.

-

The Lipophilic Tail: A large, lipophilic moiety is required for high-affinity binding and for crossing the blood-brain barrier. Modifications in this region, such as changing the aromatic rings or the linker connecting them to the amino acid core, can dramatically affect both potency and subtype selectivity.[12]

For example, the development of the highly potent GAT1 inhibitor Tiagabine from its parent compound, nipecotic acid, was achieved by attaching a carefully designed 4,4-bis(3-methyl-2-thienyl)-3-butenyl side chain.[6] This addition increased lipophilicity and introduced specific interactions with the GAT1 binding pocket, leading to high potency and over 1,000-fold selectivity against other GAT subtypes.[2]

| Compound | Target(s) | IC₅₀ / Kᵢ (µM) | Selectivity Profile | Reference |

| Tiagabine | GAT1 | hGAT1: 0.07 | >1000x vs GAT2/3/BGT1 | [2] |

| (S)-SNAP-5114 | GAT3 | hGAT3: 4 | >100x vs hGAT1 | [13][14] |

| NNC-711 | GAT1 | hGAT1: 0.04 | >4000x vs hGAT3 | [15] |

| NNC 05-2090 | BGT1 | hBGT1: 1.4 | ~10x vs GAT1 | [7] |

| Compound 17b | GAT2 (mGAT2) | mGAT2: 6.3 | >6x vs mGAT1 | [16] |

| SR-THAP | GAT3 | hGAT3: 4.9 | >40x vs hGAT1 | [7] |

Table 1: Comparative inhibitory potencies and selectivities of representative GABA uptake inhibitors across human (h) and mouse (m) GAT subtypes.

Synthesis of Novel GABA Uptake Inhibitors

The chemical synthesis of GAT inhibitors often involves multi-step sequences requiring careful control of stereochemistry, as the biological activity is frequently dependent on the specific enantiomer. The synthesis of (R)-Tiagabine serves as an archetypal example.

Representative Synthesis: (R)-Tiagabine

The synthesis of Tiagabine hinges on two key fragments: the chiral (R)-nipecotic acid core and the lipophilic bis-thienylbutenyl side chain. A common strategy involves the N-alkylation of a protected (R)-nipecotic acid derivative with a reactive form of the side chain.

Experimental Protocol: General Synthesis Route for Tiagabine Analogs

This protocol is a generalized representation based on published synthetic routes.[12] Individual steps require specific optimization.

-

Synthesis of the Lipophilic Side Chain (N-alkylating agent):

-

Step 1a (Grignard Reaction): Start with 3-methyl-2-thiophenecarboxaldehyde. React it with a Grignard reagent, such as vinylmagnesium bromide, to form a secondary alcohol.

-

Step 1b (Oxidation): Oxidize the resulting alcohol to a ketone using an oxidizing agent like manganese dioxide (MnO₂).

-

Step 1c (Wittig or Horner-Wadsworth-Emmons Reaction): React the ketone with a phosphonium ylide or phosphonate carbanion derived from a second equivalent of 3-methyl-2-thiophenecarboxaldehyde to form the diarylbutenyl core structure.

-

Step 1d (Functionalization): Convert a terminal group on the butenyl chain into a leaving group, such as a bromide or tosylate, to create the reactive N-alkylating agent.

-

-

Preparation of the Chiral Core:

-

(R)-Nipecotic acid is commercially available or can be synthesized via asymmetric methods. It must be protected, typically as an ethyl or methyl ester, before the alkylation step.

-

-

N-Alkylation:

-

React the protected (R)-nipecotic acid ester with the synthesized N-alkylating agent in the presence of a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile, ACN).

-

The reaction is typically heated to drive the SN2 reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC).

-

-

Deprotection (Saponification):

-

Once the alkylation is complete, hydrolyze the ester group to the carboxylic acid using a strong base like sodium hydroxide (NaOH) in an alcohol/water mixture.

-

This step yields the final Tiagabine molecule.

-

-

Purification and Salt Formation:

-

Purify the final product using column chromatography on silica gel.

-

For pharmaceutical use, the compound is often converted to a stable, water-soluble salt, such as the hydrochloride salt, by treating the free base with HCl in a suitable solvent like ethanol or ether.

-

Caption: A flowchart of the key stages in the chemical synthesis of Tiagabine.

Future Directions and Conclusion

The field of GABA uptake inhibitor research is moving towards developing compounds with greater subtype selectivity. While GAT1 inhibition is a validated strategy for epilepsy, selective inhibitors for GAT2, GAT3, and BGT1 could unlock new therapeutic possibilities. For instance, selective GAT3 inhibitors, which would primarily target astrocytic GABA uptake, may offer a novel approach to modulating tonic inhibition with a potentially different side-effect profile compared to pan-GAT or GAT1-selective drugs.[3][8]

The discovery of these next-generation inhibitors will be accelerated by several key technologies:

-

Cryo-Electron Microscopy (Cryo-EM): Recent breakthroughs in cryo-EM have provided the first high-resolution structures of human GAT1 and GAT3, revealing the precise binding modes of inhibitors like Tiagabine.[8][9] These structural blueprints are invaluable for rational, structure-based drug design.

-

Fragment-Based Drug Discovery (FBDD): FBDD is an approach where small, low-complexity chemical fragments are screened for weak binding to the target. These hits are then grown or linked together to produce more potent lead compounds. This technique is particularly powerful for novel or difficult targets and will likely play a role in developing inhibitors for the less-explored GAT subtypes.

-

Advanced Computational Models: With increasing computational power and more accurate algorithms, virtual screening can now evaluate libraries of billions of compounds.[11] Furthermore, molecular dynamics simulations can provide insights into the conformational changes of the transporters during the uptake cycle, revealing new potential allosteric binding sites for inhibitors.

References

-

Vogensen, S. B., Jørgensen, L., Borkar, N., et al. (2013). Selective mGAT2 (BGT-1) GABA uptake inhibitors: design, synthesis, and pharmacological characterization. Journal of Medicinal Chemistry, 56(5), 2160-4. [Link]

-

Carland, J. E., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

-

Wikipedia contributors. (2024). Tiagabine. Wikipedia, The Free Encyclopedia. [Link]

-

Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. PubMed Central. [Link]

-

Schousboe, A. (2015). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. ResearchGate. [Link]

-

Zafar, S., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. [Link]

-

Vogensen, S. B., et al. (2025). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. ResearchGate. [Link]

-

Höfner, G., & Wanner, K. T. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]

-

Vogensen, S. B., et al. (2013). Selective mGAT2 (BGT-1) GABA uptake inhibitors: design, synthesis, and pharmacological characterization. PubMed. [Link]

-

Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. [Link]

-

Kickinger, S., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. PubMed Central. [Link]

-

Al-Khawaja, A., et al. (2015). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. PubMed. [Link]

-

Kragholm, B., et al. (2018). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. [Link]

-

Das, R., & Roy, A. (2020). Ten quick tips for homology modeling of high-resolution protein 3D structures. PLOS Computational Biology. [Link]

-

Wu, H., et al. (2017). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. PubMed Central. [Link]

-

Wein, T., et al. (2020). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. PubMed. [Link]

-

Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. CHI. [Link]

-

Kowalska, M., & Nowaczyk, A. (2018). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. ResearchGate. [Link]

-

Carland, J. E., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

-

Adhikari, B. (2022). Contact-Assisted Threading in Low-Homology Protein Modeling. NSF Public Access Repository. [Link]

-

Vogensen, S. B., et al. (2013). Selective mGAT2 (BGT-1) GABA Uptake Inhibitors: Design, Synthesis, and Pharmacological Characterization. ACS Publications. [Link]

-

Andersen, K. E., et al. (1993). NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization. PubMed. [Link]

-

ResearchGate. (2025). A step-by-step diagram illustrating the procedure for catalyst synthesis. ResearchGate. [Link]

-

Scott, D. E., & Ehebauer, M. T. (2015). Fragment-Based Drug Discovery. Frontiers in Molecular Biosciences. [Link]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]

-

Zhou, Y., et al. (2012). Deletion of the γ-Aminobutyric Acid Transporter 2 (GAT2 and SLC6A13) Gene in Mice Leads to Changes in Liver and Brain Taurine Contents. PubMed Central. [Link]

-

Kowalska, M., & Nowaczyk, A. (2021). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. Bentham Science. [Link]

-

Scarselli, M., et al. (2022). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. MDPI. [Link]

-

Ciulli Laboratory. (n.d.). Fragment-Based Lead Discovery. University of Dundee. [Link]

-

Andersen, K. E., et al. (1999). Synthesis of Novel GABA Uptake Inhibitors. 4. Bioisosteric Transformation and Successive Optimization of Known GABA Uptake Inhibitors Leading to a Series of Potent Anticonvulsant Drug Candidates. Journal of Medicinal Chemistry. [Link]

-

University of Illinois Chicago. (2024). SAR BY NMR: Fragment-based drug discovery. YouTube. [Link]

-

ResearchGate. (2025). A step-by-step diagram illustrating the procedure for catalyst synthesis. ResearchGate. [Link]

-

Tutone, M., & Almerico, A. M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PubMed Central. [Link]

-

Vyas, V., et al. (2008). Virtual Screening: A Fast Tool for Drug Design. Semantic Scholar. [Link]

-

Saransaari, P., & Oja, S. S. (2022). The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tiagabine - Wikipedia [en.wikipedia.org]

- 3. Structural basis for selective inhibition of human GABA transporter GAT3 | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Deletion of the γ-Aminobutyric Acid Transporter 2 (GAT2 and SLC6A13) Gene in Mice Leads to Changes in Liver and Brain Taurine Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ten quick tips for homology modeling of high-resolution protein 3D structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. technologynetworks.com [technologynetworks.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selective mGAT2 (BGT-1) GABA uptake inhibitors: design, synthesis, and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-(4-Methoxyphenoxy)azetidine: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), offer a distinct advantage in the design of novel therapeutics.[1] Unlike its more strained three-membered aziridine counterpart, the azetidine ring is generally more stable, allowing for easier handling and functionalization. This combination of inherent strain and relative stability makes it an attractive building block for introducing conformational rigidity and novel exit vectors in drug candidates. The 3-aryloxyazetidine substructure, in particular, is of significant interest as it allows for the exploration of interactions with aromatic binding pockets in various biological targets. This guide provides a comprehensive, field-proven protocol for the synthesis of a representative 3-aryloxyazetidine, 3-(4-methoxyphenoxy)azetidine, a valuable building block for drug development professionals.

Strategic Approach: A Two-Step Synthesis

The synthesis of 3-(4-methoxyphenoxy)azetidine is efficiently achieved in a two-step sequence starting from commercially available 1-Boc-3-hydroxyazetidine. The overall synthetic strategy involves:

-

Mitsunobu Reaction: Formation of the aryl ether linkage by coupling the secondary alcohol of 1-Boc-3-hydroxyazetidine with 4-methoxyphenol.

-

N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target molecule as a salt.

This approach is reliable and scalable, employing well-established reactions familiar to synthetic chemists.

Figure 1: Overall synthetic workflow for 3-(4-methoxyphenoxy)azetidine.

Part 1: Synthesis of tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate

Mechanistic Insight: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[1][2] The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium salt, which is generated from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] This phosphonium salt then activates the hydroxyl group of the alcohol, facilitating nucleophilic attack by a pronucleophile, in this case, the phenoxide of 4-methoxyphenol. The pKa of the nucleophile is a critical factor, and phenols are sufficiently acidic to participate effectively in this transformation.

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-Boc-3-hydroxyazetidine | ≥98% | Commercially Available |

| 4-Methoxyphenol | ≥99% | Commercially Available |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |

| Diisopropyl azodicarboxylate (DIAD) | 97% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aq. NaHCO₃ | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-3-hydroxyazetidine (1.0 eq.), 4-methoxyphenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution with respect to the azetidine).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Maintain the internal temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc in hexanes). The desired product, tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate, is a white to off-white solid.

Characterization of the Intermediate:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.8 (m, 4H, Ar-H), ~4.9 (m, 1H, azetidine-CH), ~4.3 (m, 2H, azetidine-CH₂), ~4.0 (m, 2H, azetidine-CH₂), 3.77 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).[3][4]

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~156.0, ~154.0, ~152.0, ~120.0, ~114.5, ~80.0, ~68.0, ~58.0 (2C), 55.6, 28.4 (3C).[3][4]

-

Mass Spectrometry (ESI+): Calculated for C₁₅H₂₁NO₄ [M+H]⁺, found.

Part 2: Synthesis of 3-(4-Methoxyphenoxy)azetidine

Mechanistic Insight: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions. Its removal is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid readily decarboxylates to afford the free amine.[5]

Figure 3: Mechanism of TFA-mediated N-Boc deprotection.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate | As synthesized | N/A |

| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |

Procedure:

-

Dissolve tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM) (approx. 0.2 M).

-

To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq.). A common ratio is 1:1 DCM:TFA (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or DCM can aid in the removal of residual TFA.

-

The crude product, 3-(4-methoxyphenoxy)azetidine trifluoroacetate salt, is often a viscous oil or a solid.

-

For isolation of the hydrochloride salt, the free base can be generated by partitioning the residue between a suitable organic solvent (e.g., EtOAc) and a mild aqueous base (e.g., sat. NaHCO₃). The organic layer is then dried, and HCl in a suitable solvent (e.g., 1M HCl in Et₂O) is added to precipitate the hydrochloride salt, which can be collected by filtration. Alternatively, the crude TFA salt can be purified by recrystallization or precipitation.

Characterization of the Final Product:

-

¹H NMR (400 MHz, DMSO-d₆) of the hydrochloride salt: δ (ppm) ~9.5 (br s, 2H, NH₂⁺), ~7.0-6.8 (m, 4H, Ar-H), ~5.1 (m, 1H, azetidine-CH), ~4.3 (m, 2H, azetidine-CH₂), ~4.0 (m, 2H, azetidine-CH₂), 3.70 (s, 3H, OCH₃).[6]

-

¹³C NMR (101 MHz, DMSO-d₆) of the hydrochloride salt: δ (ppm) ~154.0, ~151.5, ~120.5, ~114.8, ~67.0, ~55.2, ~54.0 (2C).[6]

-

Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃NO [M+H]⁺, found.

Safety and Handling

-

Mitsunobu Reaction: Diisopropyl azodicarboxylate (DIAD) is a hazardous substance and should be handled with care in a well-ventilated fume hood. The reaction can be exothermic, especially during the addition of DIAD.

-

Trifluoroacetic Acid (TFA): TFA is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(4-methoxyphenoxy)azetidine, a valuable building block for the synthesis of more complex molecules in drug discovery programs. The two-step sequence, involving a Mitsunobu reaction followed by N-Boc deprotection, is a robust and scalable method. The provided mechanistic insights and characterization data serve to validate the described protocol and assist researchers in its successful implementation.

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link].

- Borbás, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Available at: [Link].

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives. (2000).

- Kou, K. G. M., & Falck, J. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5986-6011.